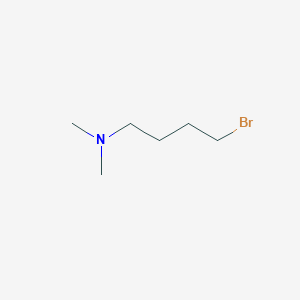
(4-Bromobutyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (4-Bromobutyl)dimethylamine can be achieved by reacting 4-bromobutanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as distillation and chromatography.Molecular Structure Analysis
The molecular formula of (4-Bromobutyl)dimethylamine is C6H14BrN . It contains a total of 21 bonds; 7 non-H bond(s), 3 rotatable bond(s), and 1 tertiary amine(s) (aliphatic) .Aplicaciones Científicas De Investigación
Bromodomain Ligands : (4-Bromobutyl)dimethylamine derivatives, such as 3,5-dimethylisoxazoles, have been identified as novel acetyl-lysine bioisosteres. These compounds can displace acetylated histone-mimicking peptides from bromodomains, showing promise as selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains (Hewings et al., 2011).
Synthetic Technology : Research on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, which is closely related to (4-Bromobutyl)dimethylamine, highlights its importance as an intermediate in organic synthesis, widely used in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).
Aminocarbonylations : Dimethylformamide, acting as a source of dimethylamine, has been used in palladium-catalyzed aminocarbonylations of aryl bromides. This method serves as a convenient alternative to other carbonylation methods, particularly applicable to small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan et al., 2002).
Coupling N-methylated Amino Acids : BroP, a reagent for coupling N-methylated amino acids, is notably suitable for this application. It is stable and provides high yields in short reaction times, without appreciable epimerization (Coste et al., 1990).
Lewis Basic Terpyridines : Studies on the syntheses of electron-rich dialkylamino-substituted 2,2':6',2''-terpyridines (TPYs), using bromo-substituted intermediates, have shown their potential as excellent ligands for various applications, given their very high methyl cation affinities (Kleoff et al., 2019).
Nucleophilic Substitution Studies : Research on the nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine resulted in isomeric dimethylaminoquinones, contributing to the understanding of substitution processes in organic chemistry (Hewgill & Mullings, 1976).
Propiedades
IUPAC Name |
4-bromo-N,N-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOWNBACZCLCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobutyl)dimethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

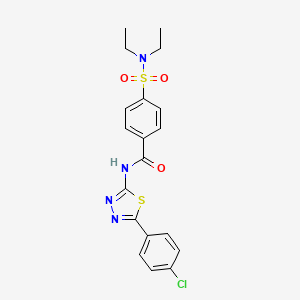
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)
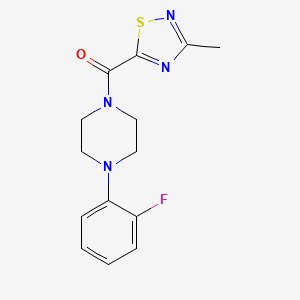
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)
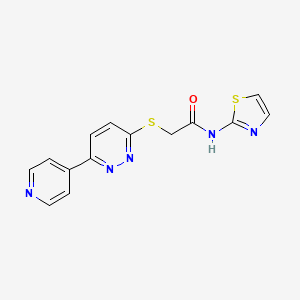
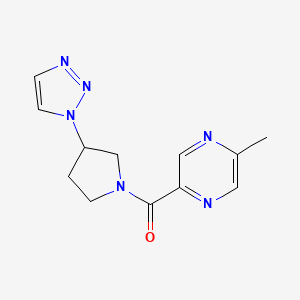
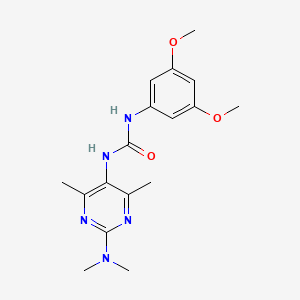



![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)